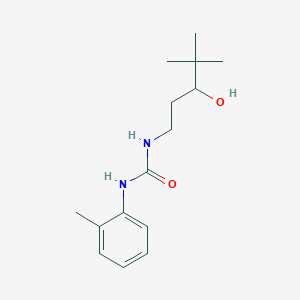![molecular formula C15H15FN2O3S B2712535 3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride CAS No. 2411305-61-6](/img/structure/B2712535.png)
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride is a chemical compound used in scientific research. It is commonly referred to as CBTF and is used as an inhibitor in biochemical experiments. CBTF is a potent inhibitor of a family of enzymes called serine proteases, which are involved in various physiological processes.
Mechanism of Action
CBTF inhibits the activity of serine proteases by binding to their active site. The sulfonyl fluoride group of CBTF reacts with the serine residue in the active site of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from carrying out its catalytic function, thus inhibiting its activity.
Biochemical and Physiological Effects:
CBTF has been shown to have a potent inhibitory effect on serine proteases. This inhibition has been used to study the role of these enzymes in various physiological processes. For example, CBTF has been used to study the role of serine proteases in blood coagulation, inflammation, and immune response. CBTF has also been shown to have an anti-tumor effect, possibly due to its inhibitory effect on serine proteases involved in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
CBTF is a potent inhibitor of serine proteases and is widely used in biochemical experiments. Its advantages include its high potency and specificity for serine proteases. However, CBTF has some limitations, including its irreversibility and potential off-target effects. CBTF irreversibly binds to the active site of serine proteases, making it difficult to study the reversibility of enzyme inhibition. CBTF may also have off-target effects on other enzymes that contain a serine residue in their active site.
Future Directions
There are many future directions for the use of CBTF in scientific research. One direction is the development of CBTF analogs with improved potency and specificity for serine proteases. Another direction is the use of CBTF in the study of the role of serine proteases in various physiological processes, such as wound healing and tissue repair. CBTF may also have potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, CBTF is a potent inhibitor of serine proteases and is widely used in biochemical experiments. Its inhibitory effect has been used to study the role of serine proteases in various physiological processes, and it may have potential therapeutic applications. CBTF has advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Synthesis Methods
The synthesis of CBTF involves the reaction of 4-cyclobutyl-6-oxo-1,2,3,6-tetrahydropyrimidine with benzenesulfonyl chloride and triethylamine. The reaction is carried out in a mixture of dichloromethane and methanol. The product is then purified by column chromatography to obtain CBTF in high purity.
Scientific Research Applications
CBTF is used as an inhibitor in various biochemical experiments. It has been shown to inhibit the activity of serine proteases, which are involved in many physiological processes, including blood coagulation, inflammation, and immune response. CBTF has been used to study the role of serine proteases in these processes, and its inhibitory effect has been used to elucidate the mechanism of action of these enzymes.
properties
IUPAC Name |
3-[(4-cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-22(20,21)13-6-1-3-11(7-13)9-18-10-17-14(8-15(18)19)12-4-2-5-12/h1,3,6-8,10,12H,2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUSHCWZJIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)





![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)




![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)